
8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Purine Metabolism and Health Implications
Purine Metabolism and Urolithiasis
Research has identified various methylated purines, including derivatives like 1-, 3-, and 7-methyluric acid, as components of urinary stones, suggesting their involvement in the pathogenesis of urolithiasis. These findings highlight the importance of understanding purine metabolism in diagnosing and treating kidney stones and renal insufficiency (Safranow & Machoy, 2005).
Neuroprotective Potential in Parkinson's Disease
Caffeine, a well-known purine derivative, and its interaction with A2A adenosine receptors have been studied for their neuroprotective effects in Parkinson's disease models. This research suggests the potential of purine derivatives in mitigating dopaminergic deficits characteristic of Parkinson's disease, underlining the therapeutic potential of targeting A2A receptors (Chen et al., 2001).
Purine Derivatives in Human Health
The study of trimethylamine-N-oxide (TMAO), a metabolite linked to gut microbiota and heart disease, shows that dietary intake of purines and their conversion to TMAO varies among individuals, influenced by gut microbiota composition. This indicates the importance of dietary purines and their metabolic pathways in cardiovascular health (Espín et al., 2017).
Exposure Biomarkers and Metabolic Insights
Metabolomics studies have identified purine catabolism disruptions and changes in sulfur amino acid and bile acid biosynthesis pathways due to exposure to environmental contaminants like trichloroethylene (TCE). Such research underscores the utility of purine metabolism studies in assessing exposure-related health risks (Walker et al., 2016).
Mecanismo De Acción
The mechanism of action of pyridazinones, which “8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is a part of, involves the inhibition of PARP7 . PARP7 is a protein that plays a role in DNA repair and the regulation of gene expression. By inhibiting this protein, these compounds can potentially interfere with the growth of cancer cells .
Propiedades
IUPAC Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-5-13(2)20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-11-14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFZICFEFVZAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2607514.png)
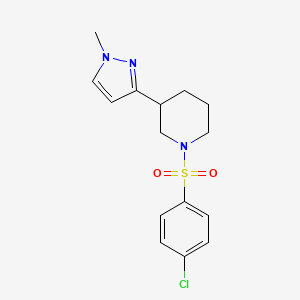
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2607517.png)
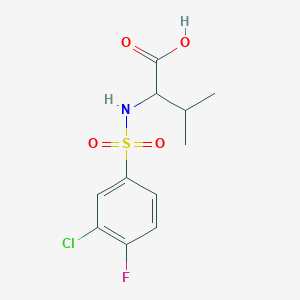
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2607522.png)

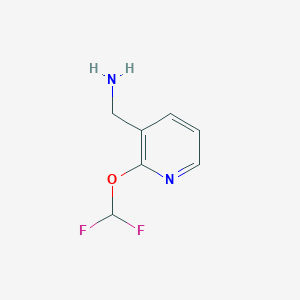
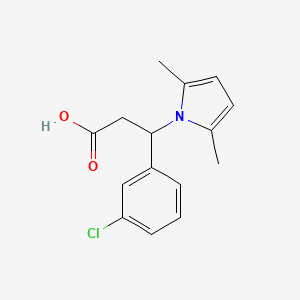
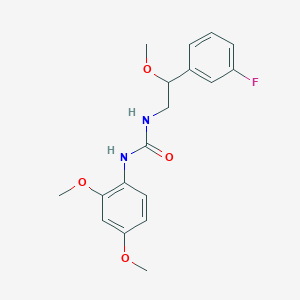
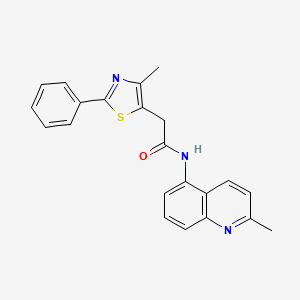
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)
![7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607532.png)